molecular formula C9H13N3O4S2 B2950388 N-(5-(morpholinosulfonyl)thiazol-2-yl)acetamide CAS No. 950248-21-2

N-(5-(morpholinosulfonyl)thiazol-2-yl)acetamide

Cat. No.: B2950388
CAS No.: 950248-21-2
M. Wt: 291.34
InChI Key: BSGVACGFGCXGNA-UHFFFAOYSA-N
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Description

N-(5-(morpholinosulfonyl)thiazol-2-yl)acetamide is a chemical compound that features a thiazole ring, a morpholine group, and an acetamide moiety. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which imparts unique chemical properties to the compound. The morpholine group is a six-membered ring containing both oxygen and nitrogen, contributing to the compound’s solubility and reactivity. The acetamide group provides additional functional versatility, making this compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(morpholinosulfonyl)thiazol-2-yl)acetamide typically involves the reaction of a thiazole derivative with a morpholine sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

N-(5-(morpholinosulfonyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups attached to the thiazole ring.

    Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines. Substitution reactions can result in the replacement of the morpholine group with other functional groups, leading to a variety of derivatives.

Scientific Research Applications

N-(5-(morpholinosulfonyl)thiazol-2-yl)acetamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for studying protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antibacterial, and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-(morpholinosulfonyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites on enzymes, inhibiting their activity and affecting biochemical pathways. The morpholine group can enhance the compound’s solubility and facilitate its transport within biological systems. The acetamide moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

N-(5-(morpholinosulfonyl)thiazol-2-yl)acetamide can be compared with other thiazole derivatives, such as:

    N-(thiazol-2-yl)benzenesulfonamide: Similar structure but with a benzenesulfonamide group instead of a morpholine group.

    2-cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide: Contains a pyrazole and acrylamide moiety, offering different reactivity and applications.

    N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides: Features a benzo[d]thiazole ring and additional functional groups, providing unique biological activities.

The uniqueness of this compound lies in its combination of the thiazole ring, morpholine group, and acetamide moiety, which together confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(5-morpholin-4-ylsulfonyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4S2/c1-7(13)11-9-10-6-8(17-9)18(14,15)12-2-4-16-5-3-12/h6H,2-5H2,1H3,(H,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGVACGFGCXGNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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